2-(3-Methoxyphenyl)ethane-1-thiol

Description

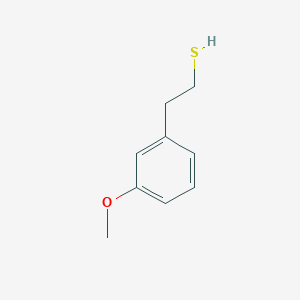

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJLNWIBOPWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxyphenyl Ethane 1 Thiol and Structural Analogues

General Synthetic Access to Thiol Functionalities

Synthesis via Isothiouronium Salts

A reliable and common method for preparing thiols from alkyl halides involves the use of thiourea (B124793). chemistrysteps.comwikipedia.org The process occurs in two main steps: first, the alkyl halide is treated with thiourea in a nucleophilic substitution reaction (SN2) to form a stable, crystalline S-alkylisothiouronium salt. wikipedia.orgucalgary.ca In the second step, this salt is hydrolyzed, typically under alkaline conditions, to yield the desired thiol. ucalgary.ca This method is advantageous as it uses odorless and stable reagents, avoiding the direct handling of volatile and toxic hydrogen sulfide (B99878). chemistrysteps.com

General Reaction Scheme:

Salt Formation: R-X + SC(NH2)2 → [R-SC(NH2)2]+X-

Hydrolysis: [R-SC(NH2)2]+X- + NaOH → R-SH + OC(NH2)2 + NaX

Vetter and colleagues successfully applied this methodology to synthesize various di- and tri-methoxybenzyl thiols from the corresponding alcohols by first converting them to their isothiouronium salts, which upon alkaline hydrolysis, provided the thiols in high yields (94–97%). ias.ac.in

Catalytic Preparation of Thiols Utilizing Hydrogen Sulfide

Direct thiolation using hydrogen sulfide (H₂S) is a primary industrial method for thiol synthesis. wikipedia.org This can be achieved through two main pathways: the reaction of H₂S with alcohols or its addition to alkenes. wikipedia.orggoogle.com

The reaction of alcohols with H₂S typically requires high temperatures and an acid catalyst, such as alumina (B75360) impregnated with metal oxides. google.comresearchgate.net This process involves the dehydration of the alcohol followed by the addition of H₂S. ias.ac.in While effective for simple alcohols like methanol, the reaction with higher alcohols can be less selective, often leading to dehydration byproducts (alkenes). researchgate.net

The addition of H₂S across an alkene double bond is another significant industrial route. google.com Depending on the conditions, the addition can follow either Markovnikov or anti-Markovnikov regioselectivity. google.com Acid catalysts (e.g., AlCl₃, BF₃, zeolites) promote Markovnikov addition, yielding secondary or tertiary thiols. ias.ac.ingoogle.com Conversely, radical conditions, often initiated by UV light, lead to the anti-Markovnikov product, which is ideal for producing primary thiols from terminal alkenes. wikipedia.org A challenge with H₂S-based methods is the potential for over-alkylation, where the initially formed thiol reacts further to produce a dialkyl sulfide as a byproduct. ias.ac.in

| Catalyst Type | Substrate | Product Type | Key Features |

| Acid Catalysts (e.g., Alumina, Zeolites) | Alcohols, Alkenes | Primary, Secondary, or Tertiary Thiols | High temperature; dehydration is a side reaction for alcohols; Markovnikov addition for alkenes. ias.ac.ingoogle.comresearchgate.net |

| Radical Initiators (e.g., UV light) | Alkenes | Primary Thiols (from terminal alkenes) | Anti-Markovnikov addition. wikipedia.org |

Employment of Organosilicon Sulfur Reagents (Silanethiols and Disilathianes)

Organosilicon reagents provide a modern alternative for thiol synthesis, often offering milder reaction conditions and higher selectivity. researchgate.netontosight.ai Triphenylsilanethiol (Ph₃SiSH) can serve as an H₂S equivalent for the anti-Markovnikov addition to alkenes. ias.ac.in The triphenylsilylthiyl radical, generated thermally or photochemically, adds to an alkene, and subsequent deprotection with an acid like trifluoroacetic acid (TFA) liberates the primary thiol in good to excellent yields. ias.ac.in

Hexamethyldisilathiane ((Me₃Si)₂S) is another versatile reagent that can convert alkyl halides into the corresponding silyl (B83357) sulfides, which are then hydrolyzed to thiols. ias.ac.in This method is effective for synthesizing a variety of aliphatic thiols. ias.ac.in A key advantage of using organosilicon reagents is the circumvention of issues associated with the direct use of H₂S, such as overreaction to form sulfides. ias.ac.inontosight.ai

Routes Involving Thiolacetic Acid and Thioacetates

One of the most widely used laboratory methods for preparing thiols is through the formation and subsequent hydrolysis of a thioacetate (B1230152) ester. researchgate.netwikipedia.org This two-step sequence is highly reliable for converting alkyl halides into thiols. ias.ac.in The process begins with the reaction of an alkyl halide with a salt of thiolacetic acid, such as potassium thioacetate (KSAc), to form an S-alkyl thioacetate. wikipedia.org This intermediate is stable, often purifiable, and less odorous than the final thiol product. nih.gov

The subsequent hydrolysis of the thioacetate ester to the free thiol can be accomplished under acidic or basic conditions. wikipedia.org Basic hydrolysis using sodium hydroxide (B78521) is common. wikipedia.org Alternatively, milder conditions, such as using a catalytic amount of palladium acetate (B1210297) with a borohydride (B1222165) exchange resin in methanol, can be employed to avoid side reactions with sensitive functional groups. ias.ac.in This method provides excellent yields for a broad range of substrates. ias.ac.in

Typical Reaction Sequence:

Thioester Formation: R-X + CH₃C(O)SK → CH₃C(O)SR + KX

Hydrolysis: CH₃C(O)SR + NaOH → R-SH + CH₃COONa

This method has been successfully applied to the synthesis of monoterpene thiols, where an alcohol is first converted to a tosylate, which is then displaced by potassium thioacetate, followed by reduction with lithium aluminum hydride (LiAlH₄) to furnish the thiol. encyclopedia.pub

Preparation from Xanthates and Trithiocarbonates

Xanthates (salts of O-alkyldithiocarbonates) serve as effective thiol precursors, particularly in reactions starting from alcohols. researchgate.netmdpi.com In the classic Chugaev elimination, xanthate esters decompose thermally to yield alkenes, but under different conditions, they can be converted to thiols. An alcohol can be converted to its corresponding xanthate salt by treatment with a base (e.g., NaH), carbon disulfide (CS₂), and then an alkyl halide (e.g., methyl iodide). The resulting xanthate ester can then be cleaved by reduction (e.g., with LiAlH₄) or hydrolysis to afford the thiol. encyclopedia.pub

More recently, xanthates have been developed as thiol surrogates that avoid the handling of malodorous compounds. mdpi.comresearchgate.net For instance, potassium xanthates can participate in reductive sulfuration reactions with aldehydes to produce thiols, disulfides, or thioesters, acting as a safer alternative to reagents like Lawesson's reagent. rsc.org

Trithiocarbonates are also valuable intermediates for thiol synthesis. researchgate.net The reaction of an alkyl halide with sodium trithiocarbonate (B1256668) (Na₂CS₃) provides a direct route to the corresponding thiol after a simple workup. This method has been used to prepare N-protected amino alkyl thiols from the corresponding iodides. researchgate.net

Application of Phosphorus-Based Reagents (e.g., Lawesson's Reagent, Phosphorus Decasulfide)

Phosphorus-based sulfur-transfer reagents are powerful tools in organosulfur chemistry. researchgate.net While most famously used for converting carbonyls to thiocarbonyls, they can also facilitate the synthesis of thiols. rsc.org

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] can directly convert certain alcohols into thiols. rsc.orgresearchgate.net The reaction is typically performed by heating the alcohol with Lawesson's reagent in a solvent like toluene. researchgate.net This method is particularly effective for benzylic, allylic, and tertiary alcohols. nih.govresearchgate.net However, for some secondary and tertiary alcohols, dehydration to form alkenes can be a significant competing reaction, especially at higher temperatures. researchgate.net The choice of reaction temperature can be crucial; for example, treating 1,1-diphenylethanol (B1581894) with Lawesson's reagent at room temperature predominantly yields the thiol, whereas at reflux temperature in toluene, the alkene becomes the major product. researchgate.net

Phosphorus decasulfide (P₄S₁₀), a more traditional reagent, can also be used to convert alcohols to thiols, though often less cleanly than Lawesson's reagent. researchgate.netias.ac.in

| Reagent | Precursor | Conditions | Outcome/Notes |

| Lawesson's Reagent | Alcohols | Toluene, reflux | Direct conversion to thiols. Dehydration is a potential side reaction for secondary/tertiary alcohols. rsc.orgresearchgate.net |

| Phosphorus Decasulfide | Alcohols | Varies | Converts alcohols to thiols, often considered a harsher alternative to Lawesson's reagent. ias.ac.in |

Enzymatic Approaches to Thiol Synthesis

The synthesis of thiols and related sulfur-containing compounds using enzymes offers a high degree of selectivity under mild reaction conditions, presenting a valuable alternative to traditional chemical methods. Lipases, in particular, have been investigated for their role in reactions involving thiols.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase (Rml) have demonstrated significant chemoselectivity in transacylation reactions, preferentially acylating alcohols over thiols. diva-portal.org For instance, in a competitive reaction between hexanol and hexanethiol, CALB showed a selectivity ratio of 88,000 in favor of the alcohol, a property that can be exploited for the selective modification of molecules containing both hydroxyl and thiol groups. diva-portal.org This high chemoselectivity has been harnessed for the one-pot synthesis of thiol-functionalized polyesters without the need for protecting groups for the thiol functionality. diva-portal.org

Beyond selective acylation, enzymatic methods are employed for the direct formation of sulfur-containing compounds. Lipase-catalyzed transesterification is a known method for producing thioesters. mdpi.com Furthermore, engineered enzymes, such as mutant hexosaminidases (thioglycoligases), have been developed to catalyze the formation of S-glycosidic linkages, attaching sugar moieties to thiol-containing acceptors, including peptides and proteins. nih.gov While direct enzymatic synthesis of 2-(3-Methoxyphenyl)ethane-1-thiol is not widely documented, these enzymatic strategies represent powerful tools for the broader synthesis and modification of complex thiols.

| Enzyme/Enzyme Class | Reaction Type | Application/Example | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transacylation / Polycondensation | Shows high chemoselectivity for alcohols over thiols; used for one-pot synthesis of thiol-functionalized polyesters. | diva-portal.org |

| Rhizomucor miehei Lipase (Rml) | Transacylation | Demonstrates chemoselectivity for alcohols over thiols, though lower than CALB. | diva-portal.org |

| Lipase TL IM (from Thermomyces lanuginosus) | Transesterification | Catalyzes the synthesis of thioesters from thiols and vinyl esters. | mdpi.com |

| Pig Liver Esterase (PLE) | Hydrolysis | Hydrolyzes α-terpineol thioacetates to produce the corresponding α-terpineol thiols. | nih.gov |

| Thioglycoligases (Engineered Glycosidases) | Thioglycoligation | Catalyzes the formation of thioglycosides by coupling sugars to thiol acceptors. | nih.gov |

**2.2. Directed Synthesis of Methoxyphenyl-Substituted Ethanethiols

The directed synthesis of specific aryl-substituted alkane thiols like this compound relies on robust and versatile methods for forming carbon-sulfur bonds.

The construction of aryl-substituted alkane thiols can be approached in several ways, primarily involving either the formation of the C-S bond or the manipulation of a pre-existing sulfur-containing functional group.

A predominant strategy is the nucleophilic substitution of a suitable alkyl halide with a sulfur nucleophile. For aryl-alkane thiols, this involves an aryl-alkyl halide (e.g., phenylethyl bromide) reacting with a sulfur source. Common sulfur reagents include sodium hydrosulfide (B80085) (NaSH), thiourea followed by hydrolysis, and sodium thiosulfate. The reaction with thiourea proceeds via a stable, crystalline thiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol. prepchem.com This method is effective for producing 2-phenylethanethiol (B1584568) from phenethyl bromide or chloride. prepchem.com

Another powerful set of methods involves transition-metal-catalyzed cross-coupling reactions . While often used to form aryl-sulfur (Ar-S) bonds directly, these catalytic systems are fundamental in modern C-S bond formation. The Migita coupling, which uses a palladium catalyst, is a classic example for coupling thiols with aryl halides. thieme-connect.com Nickel-based catalysts have also been developed for the thiolation of aryl halides. chinesechemsoc.org These methods are typically employed for synthesizing thioethers, which can then be cleaved to thiols if an appropriate protecting group is used on the sulfur atom.

The use of thiol surrogates offers an alternative to handling volatile and malodorous thiols. For instance, xanthates can serve as odorless, stable, and low-cost sulfur sources for reaction with alkyl or aryl halides to form thioether derivatives. mdpi.com Similarly, other reagents can be coupled with aryl halides and subsequently cleaved to reveal the free thiol. beilstein-journals.org

| Synthetic Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of an aryl-alkyl halide with a sulfur nucleophile. | NaSH, Thiourea, Na₂S₂O₃ | prepchem.com |

| Transition-Metal Catalysis | Coupling of aryl halides with thiols or thiol surrogates to form thioethers (thiol precursors). | Pd complexes (Migita coupling), Ni complexes, Cu catalysts | thieme-connect.comthieme-connect.de |

| Use of Thiol Surrogates | Employing odorless and stable sulfur-containing reagents that are later converted to the thiol. | Xanthates, Thioacetates | mdpi.com |

While a specific documented synthesis for this compound is not prevalent in the literature, its preparation can be reliably achieved using well-established synthetic transformations analogous to those for similar structures like 2-phenylethanethiol. prepchem.com A logical precursor for this synthesis is 2-(3-methoxyphenyl)ethyl bromide, which can be prepared from the corresponding alcohol.

A highly effective and common pathway involves the reaction of 2-(3-methoxyphenyl)ethyl halide with thiourea . This two-step sequence is a standard method for converting alkyl halides to thiols.

Step 1: Formation of the Thiouronium Salt: 2-(3-methoxyphenyl)ethyl bromide is refluxed with thiourea in an alcohol solvent, such as ethanol. This reaction proceeds via an SN2 mechanism to form a stable, often crystalline, S-(2-(3-methoxyphenyl)ethyl)isothiouronium bromide salt.

Step 2: Hydrolysis: The isolated thiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. Refluxing the salt in an aqueous basic solution cleaves the C-S bond of the intermediate, releasing the desired this compound. Acidification of the reaction mixture then protonates the resulting thiolate to yield the final product. prepchem.com

An alternative, more direct route is the reaction of 2-(3-methoxyphenyl)ethyl halide with sodium hydrosulfide (NaSH) . This one-step method can provide the target thiol directly, but may be complicated by the formation of the corresponding thioether as a byproduct. Careful control of reaction conditions, such as using an excess of the hydrosulfide reagent, is necessary to favor the formation of the thiol.

| Proposed Route | Starting Material | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Thiourea Method | 2-(3-methoxyphenyl)ethyl bromide | 1. Thiourea, Ethanol 2. NaOH, H₂O | S-(2-(3-methoxyphenyl)ethyl)isothiouronium bromide | prepchem.com |

| Hydrosulfide Method | 2-(3-methoxyphenyl)ethyl bromide | Sodium Hydrosulfide (NaSH) | (none) |

The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. These principles are highly applicable to the synthesis of thiols and their derivatives.

A major focus is the replacement of hazardous reagents and solvents. The unpleasant odor of many thiols is a significant practical and environmental issue. The use of odorless thiol surrogates , such as xanthates or thioacetates, addresses this problem directly by avoiding the handling of volatile thiols. mdpi.com

Another key principle is the use of greener solvents , with water being the most desirable. Significant progress has been made in performing S-alkylation of thiols in water, often facilitated by a base like potassium carbonate or triethylamine, which can proceed at room temperature with high yields and simple work-up procedures. jmaterenvironsci.comsid.ir In some cases, reactions can be performed base-free in water, further improving the environmental profile of the synthesis. sioc-journal.cn Copper-catalyzed C-S coupling reactions have also been successfully performed in water, avoiding the need for toxic organic solvents and ligands. researchgate.net

Catalysis is a cornerstone of green chemistry. The development of efficient transition-metal catalysts (e.g., based on palladium, nickel, or copper) for C-S bond formation allows reactions to proceed under milder conditions with lower waste compared to stoichiometric reagents. thieme-connect.com Recent efforts have focused on using earth-abundant and less toxic metals like copper and iron. chinesechemsoc.orgresearchgate.net

Finally, improving energy efficiency through methods like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

| Green Chemistry Principle | Application in Thiol/Thioether Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) with water. | Alkylation of thiols with alkyl halides in water. | jmaterenvironsci.comsid.irsioc-journal.cn |

| Use of Safer Reagents | Employing odorless thiol surrogates to avoid malodorous compounds. | Using xanthates as a sulfur source for thioether synthesis. | mdpi.com |

| Catalysis | Using catalytic amounts of transition metals instead of stoichiometric reagents. | Cu-catalyzed or Pd-catalyzed coupling of thiols with aryl halides/boronic acids. | thieme-connect.comresearchgate.net |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and power consumption. | Lipase-catalyzed synthesis of thioesters in a continuous-flow microreactor. | mdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Addition reactions, such as thiol-ene or thiol-yne "click" reactions. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). unipd.it

For 2-(3-Methoxyphenyl)ethane-1-thiol, with a molecular formula of C₉H₁₂OS, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This high-precision mass measurement allows for the confident determination of the molecular formula, as very few combinations of atoms will have the same exact mass. mdpi.comunipd.it This technique is therefore essential for confirming the identity of the target compound and distinguishing it from potential isomers or impurities with the same nominal mass. nih.govresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂OS |

| Theoretical Exact Mass ([M]+) | 168.0609 Da |

| Theoretical Exact Mass ([M+H]+) | 169.0687 Da |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation. It is a rapid and effective method for identifying the functional groups present in a molecule. uniroma1.itvscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

The most diagnostic peak would be the S–H stretching vibration of the thiol group, which appears as a weak but sharp band in the region of 2550–2600 cm⁻¹. mdpi.comnih.gov The presence of the ether linkage is confirmed by strong C–O stretching bands, typically an asymmetric stretch around 1260 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. Other significant absorptions include the sp² C–H stretches of the aromatic ring (above 3000 cm⁻¹) and the sp³ C–H stretches of the ethyl chain (below 3000 cm⁻¹). pressbooks.pub

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S–H) | Stretch | 2550 - 2600 | Weak, Sharp |

| Alkyl (C–H) | Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic (C–H) | Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Ether (Ar–O–C) | Asymmetric Stretch | ~1260 | Strong |

| Ether (Ar–O–C) | Symmetric Stretch | ~1040 | Strong |

X-ray Crystallography for Precise Solid-State Structural Characterization

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, one can generate a detailed electron density map and build an exact model of the molecule, revealing bond lengths, bond angles, and stereochemistry. researchgate.net

While obtaining a single crystal of this compound may be challenging, as it is likely a liquid or low-melting solid, the technique is invaluable for characterizing solid derivatives or reaction products. nih.govresearchgate.net For example, if the thiol is used to synthesize a metal complex or a solid derivative, X-ray crystallography could provide unequivocal proof of its structure and binding mode. nih.govnih.gov The resulting structural data is considered the gold standard for molecular characterization and is crucial for understanding intermolecular interactions in the crystalline state.

Application of Time-Dependent NMR and LC/MS for Kinetic and Purity Analysis

The characterization of a chemical compound for research and development purposes necessitates a thorough understanding of its reactivity and purity. For this compound, advanced analytical techniques such as time-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable tools. These methods provide detailed insights into reaction kinetics and offer robust assessments of compound purity, which are critical for ensuring the reliability and reproducibility of experimental results.

Time-Dependent NMR for Kinetic Studies

Time-dependent NMR spectroscopy is a powerful, non-invasive technique used to monitor the progress of chemical reactions in real-time. By acquiring a series of NMR spectra at specific intervals, one can observe the change in concentration of reactants, intermediates, and products, thereby elucidating reaction mechanisms and determining kinetic parameters.

Research Findings:

The kinetic analysis of thiols by NMR often focuses on reactions such as thiol-disulfide exchange or oxidation. cdnsciencepub.com For this compound, a representative kinetic study could involve its oxidation to the corresponding disulfide, 1,2-bis(3-methoxyphenethyl)disulfane. The reaction progress can be monitored by observing the decrease in the intensity of the thiol proton (-SH) resonance and the methylene (B1212753) protons adjacent to the sulfur in the starting material, alongside the concurrent appearance and increase of new signals corresponding to the disulfide product.

In a typical experiment, the thiol would be dissolved in a suitable deuterated solvent within an NMR tube, and the reaction initiated by the addition of an oxidizing agent or a reaction partner. Spectra are then recorded over time. The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time. cdnsciencepub.com For instance, the rate constants for thiol addition to electrophiles can be accurately determined, providing insights into the transition state of the reaction. nih.gov Studies on other thiols have shown that the reactive species is often the thiolate anion, making the reaction rate pH-dependent. cdnsciencepub.comrsc.org

Hypothetical Kinetic Data from Time-Dependent ¹H NMR:

The table below illustrates hypothetical data that could be generated from monitoring the oxidation of this compound. The concentrations are calculated from the relative integration of characteristic proton signals in the NMR spectrum.

| Time (minutes) | Concentration of this compound (M) | Concentration of 1,2-bis(3-methoxyphenethyl)disulfane (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.0075 |

| 30 | 0.062 | 0.019 |

| 60 | 0.041 | 0.0295 |

| 120 | 0.018 | 0.041 |

| 180 | 0.008 | 0.046 |

LC/MS for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone analytical technique for purity assessment. It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry. rxweb-prd.com This combination allows for the separation, identification, and quantification of the main compound as well as any impurities, even at trace levels. sigmaaldrich.com

Research Findings:

For a compound like this compound, a reversed-phase HPLC method would typically be employed for separation. mdpi.com The high sensitivity of MS detection is crucial, as impurities can significantly impact the compound's chemical and biological properties. gcms.cz The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, enabling their identification. Common impurities in a sample of this compound could include unreacted starting materials, by-products from the synthesis, or degradation products like the corresponding disulfide or sulfonic acid formed via oxidation.

LC/MS methods are highly versatile and can be tailored to the specific analyte. For thiols, derivatization is sometimes used to improve chromatographic behavior or detection sensitivity, although direct analysis is often possible, especially with modern ionization techniques like electrospray ionization (ESI). acs.orgacs.org The development of a robust LC/MS method involves optimizing parameters such as the column, mobile phase composition, gradient, and MS settings to achieve the best separation and detection of potential impurities. gcms.cz

Hypothetical Purity Profile by LC/MS:

The following table represents a hypothetical purity analysis report for a sample of this compound.

| Peak No. | Retention Time (min) | Compound Identity | Observed m/z [M+H]⁺ | Purity (%) |

| 1 | 5.4 | 2-(3-Methoxyphenyl)ethane-1-sulfonic acid | 217.05 | 0.15 |

| 2 | 8.2 | This compound | 169.07 | 99.5 |

| 3 | 12.5 | 1,2-bis(3-methoxyphenethyl)disulfane | 335.13 | 0.35 |

The integration of time-dependent NMR and LC/MS provides a comprehensive characterization of this compound, ensuring a deep understanding of its kinetic behavior and confirming its purity for subsequent applications.

Computational and Theoretical Chemistry Studies on 2 3 Methoxyphenyl Ethane 1 Thiol

Quantum Chemical Methodologies for Reaction Pathway Investigations

The investigation of reaction pathways is a cornerstone of computational chemistry. By modeling the interactions between molecules at a quantum level, researchers can map the energetic landscape of a reaction, from reactants to products, providing a detailed understanding of the mechanism.

Density Functional Theory (DFT) has become a primary method for analyzing reaction mechanisms due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations are employed to model the electronic structure of molecules to understand and predict their behavior. acs.orgresearchgate.net In the context of thiols, DFT is used to explore reaction mechanisms, such as nucleophilic substitutions, additions, and redox processes.

The choice of the functional in DFT is critical for obtaining reliable results. For instance, studies on the covalent modification of thiols have shown that functionals like PBE and B3LYP can fail to predict stable intermediates due to delocalization error. chemrxiv.orgchemrxiv.org In contrast, functionals with a high component of exact exchange, such as PBE0, or range-separated functionals like ωB97X-D and M06-2X, often provide more accurate descriptions of the potential energy surface and reaction energies. chemrxiv.orgchemrxiv.org These advanced functionals are better at handling the spurious stabilization of pre-reaction complexes that can occur when modeling reactions involving thiolates. chemrxiv.orgchemrxiv.org

Beyond DFT, other quantum chemical methods are also utilized. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally demanding, they provide a fundamental understanding of molecular systems. More advanced ab initio methods that account for electron correlation are also used for higher accuracy.

On the other end of the computational spectrum, semi-empirical methods like PM3, AM1, and PM7 offer a lower-cost alternative. chemrxiv.orgchemrxiv.org These methods use parameters derived from experimental data to simplify calculations. While their results are not always quantitatively reliable, they can provide a qualitatively correct description of reaction mechanisms, making them useful for initial explorations of large molecules or complex reaction pathways. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Common Quantum Chemical Methods for Thiol Reactivity Studies This table provides a general comparison of methods often applied in the study of thiol-containing compounds.

| Method Type | Examples | Relative Cost | General Accuracy | Typical Application |

| Semi-Empirical | PM3, AM1, PM7 | Low | Qualitative | Initial screening of large systems, qualitative mechanism description. chemrxiv.orgchemrxiv.org |

| DFT | B3LYP, PBE0, M06-2X | Medium | Good to High | Reaction energetics, transition state searching, mechanism analysis. researchgate.netchemrxiv.org |

| Ab Initio | HF, MP2 | High | Good to High | Benchmarking, high-accuracy calculations on smaller systems. |

For reactions occurring in large, complex environments, such as in biological systems or in solution, full quantum mechanical calculations can be computationally prohibitive. nih.gov Hybrid QM/MM methods address this challenge by dividing the system into two regions. nih.gov The chemically active core, where bond breaking and forming occur (e.g., the thiol group and its immediate reactants), is treated with a high-level QM method. nih.gov The surrounding environment (e.g., a protein or solvent molecules) is treated with a less computationally expensive molecular mechanics (MM) force field. nih.gov

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular and versatile subtractive QM/MM scheme. rsc.orgwikipedia.org It allows for the combination of different levels of theory in a layered approach. wikipedia.orggaussian.com For example, a two-layer ONIOM(QM:MM) calculation can model a reaction site with DFT while treating the rest of the system with MM. rsc.orggaussian.com This approach provides a balance between accuracy and computational feasibility, enabling the study of complex systems without sacrificing the quantum mechanical detail necessary to describe the reaction chemistry. rsc.orgacs.org

Calculation of Reaction Energetics and Activation Barriers

A key output of computational studies is the energetics of a reaction. By calculating the energy of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. A critical parameter derived from this profile is the activation barrier, often expressed as the Gibbs free energy of activation (ΔG‡). researchgate.net This value corresponds to the energy difference between the reactants and the highest-energy transition state and is directly related to the reaction rate.

Computational models, particularly using DFT, can predict these activation barriers. researchgate.net For example, in studies of thiol-ene reactions, DFT calculations have been used to determine the activation enthalpies for the addition of a thiyl radical to various alkenes. bohrium.com By comparing the activation energies for competing pathways, researchers can predict which reaction will be faster and more likely to occur. researchgate.net

Theoretical Investigation of Intermediate Stabilities and Transition State Structures

Computational chemistry allows for the direct investigation of highly unstable and short-lived species like reaction intermediates and transition states. These structures are often impossible to isolate and characterize experimentally. Quantum chemical calculations can optimize the geometry of these species and confirm their identity through vibrational frequency analysis. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Molecular Modeling of Reactivity, Selectivity, and Tautomeric Preferences

Molecular modeling can also be used to predict the intrinsic reactivity and selectivity of a molecule like 2-(3-Methoxyphenyl)ethane-1-thiol. Reactivity indices, derived from conceptual DFT, can be calculated to identify the most nucleophilic or electrophilic sites within a molecule, predicting how it will interact with other reagents. researchgate.net

Furthermore, when a reaction can lead to multiple products (e.g., ortho-, meta-, para- substitution), computational methods can determine the selectivity by comparing the activation barriers for each pathway. The pathway with the lowest activation energy will be the kinetically favored one, and the corresponding product is predicted to be the major product. researchgate.net This approach is invaluable for understanding regioselectivity and stereoselectivity in organic reactions. While less common for simple thiols, these methods can also be used to assess the relative energies of different tautomers, thereby predicting their equilibrium distribution.

Lack of Specific Computational Data for this compound

Computational chemistry serves as a powerful tool for predicting the properties of molecules, often employing methods like Density Functional Theory (DFT). These theoretical investigations can provide valuable insights into spectroscopic characteristics and electronic behavior, complementing experimental data. However, the availability of such computational studies is contingent on whether a specific molecule has been the subject of academic or industrial research.

For related compounds, computational studies typically involve optimizing the molecular geometry and then calculating various properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Similarly, vibrational frequencies are calculated to simulate infrared (IR) spectra. Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined to understand the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) is also often calculated to identify regions of electrophilic and nucleophilic attack.

Although experimental data for structurally related compounds can offer some context, a direct and detailed computational analysis for this compound is not presently available in the searched scientific literature. Therefore, the creation of detailed data tables and an in-depth discussion of its specific predicted spectroscopic and electronic properties cannot be fulfilled at this time.

Applications in Chemical Research and Development Excluding Prohibited Areas

Role as an Essential Building Block in Sophisticated Organic Synthesis

The presence of a reactive thiol group and a modifiable aromatic ring makes 2-(3-Methoxyphenyl)ethane-1-thiol a versatile precursor for a wide range of organic molecules.

Precursors for the Derivatization of Diverse Organosulfur Compounds

The thiol group in this compound serves as a key functional handle for the synthesis of various organosulfur compounds. This reactivity allows for the introduction of the methoxyphenylethyl group into larger, more complex molecular architectures.

The thiol group can readily undergo reactions such as alkylation and Michael additions. For instance, it can be alkylated with various electrophiles to form the corresponding sulfide (B99878) products. researchgate.net This derivatization is crucial for creating a library of compounds with diverse structures and potential applications. The synthesis of related ethanethiol (B150549) derivatives often involves multi-step pathways that can include alkylation and condensation reactions, highlighting the importance of the thiol group in building molecular complexity. ontosight.ai

The ability to easily form carbon-sulfur bonds is a cornerstone of synthetic chemistry. jcsp.org.pk Thiol-based derivatization is a common strategy in the synthesis of complex molecules, including those with potential biological activity. acs.org The development of methods for the efficient synthesis of disulfides from thiols further expands the utility of compounds like this compound. researchgate.net

The following table provides examples of reactions involving the derivatization of thiols, which are analogous to the potential reactivity of this compound.

| Reaction Type | Reactant | Product Type | Significance |

| Alkylation | Electrophiles | Sulfides | Introduction of diverse functional groups |

| Michael Addition | Michael Acceptors | Thioethers | Formation of carbon-sulfur bonds |

| Oxidation | Oxidizing Agents | Disulfides | Creation of key structural motifs |

| Thiol-Ene Coupling | Alkenes | Thioethers | Efficient and versatile C-S bond formation |

Integration into Heterocyclic Systems and Novel Ring Structures

The structural components of this compound make it a suitable candidate for incorporation into heterocyclic systems. The thiol group can act as a nucleophile in cyclization reactions, leading to the formation of sulfur-containing rings.

The synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles, often utilizes thiol-containing precursors. researchgate.net For example, the reaction of a thiol with other bifunctional molecules can lead to the formation of five- or six-membered heterocyclic rings. The methoxyphenyl group can also influence the reactivity and properties of the resulting heterocyclic system.

Research has demonstrated the synthesis of complex heterocyclic structures, such as 1,2,4-triazine (B1199460) derivatives, starting from precursors containing a methoxyphenyl group. nih.gov Similarly, the synthesis of benzoxazole (B165842) and other heterocyclic moieties can involve intermediates with functionalities amenable to reaction with thiols. researchgate.net The creation of novel ring systems is a continuous effort in medicinal and materials chemistry, and versatile building blocks are highly sought after. google.com

Contributions to Polymer Chemistry and Advanced Materials Science

In the realm of polymer science, thiols play a crucial role in controlling polymerization processes and in designing functional materials.

Utilization in Controlled Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Thiols are widely used as chain transfer agents (CTAs) in various polymerization methods, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. karenz.jp RAFT is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. mdpi.comsigmaaldrich.com The thiol group can effectively mediate the polymerization process by reversibly deactivating propagating radicals. sigmaaldrich.com

In RAFT polymerization, the choice of the CTA is critical for achieving good control over the polymerization of different monomers. sigmaaldrich.com Thiols like this compound can potentially function as CTAs, enabling the synthesis of well-defined polymers. The terminal thiocarbonylthio group of a RAFT agent can be readily converted to a free sulfhydryl group, which can then be further functionalized. researchgate.net

The table below summarizes the key aspects of using thiols in RAFT polymerization.

| Feature | Description |

| Controlled Molecular Weight | Allows for the synthesis of polymers with predictable chain lengths. |

| Low Polydispersity | Produces polymers with a narrow distribution of molecular weights. mdpi.com |

| Architectural Control | Enables the creation of complex polymer structures like block and star polymers. sigmaaldrich.com |

| End-Group Functionalization | The terminal thiol group allows for post-polymerization modification. researchgate.net |

Design and Synthesis of Functional Monomers and Polymeric Architectures

The unique structure of this compound allows for its use in the design and synthesis of functional monomers. These monomers can then be polymerized to create advanced polymeric materials with specific properties.

The methoxyphenyl group can impart desirable characteristics to the resulting polymer, such as thermal stability or specific optical properties. The thiol group can be used as a reactive handle to attach the monomer to a polymer backbone or to create cross-linked networks. For example, thiol-ene "click" chemistry is a highly efficient method for creating polymer networks and functionalizing surfaces. nih.govresearchgate.net

The synthesis of hyperbranched polymers has been achieved using difunctional monomers prepared through thiol-Michael addition chemistry. researchgate.net This demonstrates the potential for creating complex and functional polymeric architectures from thiol-containing building blocks.

Application in Catalysis and Ligand Design

The sulfur atom in the thiol group of this compound can coordinate to metal centers, making it a candidate for use in catalysis and ligand design. The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. ethernet.edu.et

Thiol-containing ligands have been used in various catalytic reactions, including cross-coupling reactions. For instance, nickel-catalyzed thioetherification of aryl chlorides with thiols has been reported. uwa.edu.au The electronic and steric properties of the ligand, which would be influenced by the methoxyphenyl group in this case, play a significant role in the catalytic cycle.

The development of new catalysts is essential for more efficient and sustainable chemical synthesis. uwa.edu.au While specific applications of this compound in catalysis are not extensively documented, its structural motifs are present in ligands used in various transition metal-catalyzed reactions.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While the direct use of this compound in the synthesis of chiral ligands is not extensively documented in publicly available research, its structural motifs are found in precursors for such applications. For instance, related structures containing the methoxyphenyl group, such as 1-(3-methoxyphenyl)ethanol, are utilized as reactants for preparing enantioselective acyl transfer catalysts. nih.gov The principle of using chiral building blocks is fundamental, with complex ligands often being synthesized through multi-step reactions from readily available chiral or prochiral molecules. nih.govresearchgate.net

The development of sulfur-containing chiral ligands is a significant area of research, as the sulfur atom can coordinate effectively with various transition metals used in catalysis. mdpi-res.com These ligands are often employed in asymmetric hydrogenation and reduction reactions. mdpi-res.commdpi.com The general strategy involves the reaction of a chiral backbone with a sulfur-containing fragment to create a ligand that can form a stereochemically well-defined complex with a metal center, thereby inducing enantioselectivity in a catalytic reaction.

Formation of Metal-Thiolate Complexes in Catalytic Cycles

Thiolates are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. whiterose.ac.uk These metal-thiolate complexes are integral to numerous catalytic cycles. The sulfur atom in a thiol, such as this compound, can act as a soft Lewis base, readily coordinating to soft Lewis acidic metal centers like palladium, rhodium, and iridium. mdpi.comcmu.edu

The formation of these complexes can occur through several routes, including the reaction of a metal halide with an alkali metal thiolate or the oxidative addition of a thiol to a low-valent metal complex. whiterose.ac.uk Once formed, the metal-thiolate bond can participate in various catalytic steps. For example, in cross-coupling reactions, the thiolate ligand can influence the electronic and steric environment of the metal center, thereby modulating its reactivity and selectivity. While specific studies detailing catalytic cycles involving this compound are not prominent, the reactivity of structurally similar compounds like 2-phenylethanethiol (B1584568) with vinyl sulfones highlights the potential for this class of thiols to participate in important synthetic transformations. researchgate.net

Table 1: Examples of Metal Complexes with Thiolate Ligands

| Metal | Ligand Type | Application Area |

|---|---|---|

| Iron (Fe) | Thiolate-isocyanide | Model complexes for biological systems |

| Iridium (Ir) | Bridging hydrosulfido/thiolato | Synthesis of sulfido-thiolato clusters |

This table presents general examples of metal-thiolate complexes to illustrate the principles discussed and does not imply the direct use of this compound in these specific examples.

Exploration in Mechanistic Probes and Bio-Orthogonal Chemistry

The unique reactivity of thiols makes them valuable tools for probing reaction mechanisms and for use in bio-orthogonal chemistry, a field focused on chemical reactions that can occur inside of living systems without interfering with native biochemical processes. jmcs.org.mxrsc.org Cysteine, an amino acid containing a thiol group, is a common target for chemical probes designed to study protein function and signaling pathways. rsc.org

Fluorescent probes designed for cysteine detection often rely on Michael addition or aromatic substitution-rearrangement reactions, where the thiol group's nucleophilicity triggers a change in the probe's fluorescence. While this compound itself has not been explicitly reported as a mechanistic probe, its structure is analogous to compounds that are of interest in this area. For instance, derivatives like 2-(3-ethoxy-4-methoxyphenyl)ethanethiol (B13607357) and 2-(3-chloro-4-methoxyphenyl)ethane-1-thiol are synthesized for research purposes, suggesting the utility of this substituted phenylethanethiol scaffold.

In the context of bio-orthogonal chemistry, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often employed for their high efficiency and selectivity. jmcs.org.mx The development of new bio-orthogonal reactions is an active area of research, and the reactivity of thiols offers potential for the design of novel ligation strategies. jmcs.org.mx The ability of the thiol group to react selectively under specific conditions could be harnessed to develop new probes or to label biomolecules in a controlled manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.